INCB054329

Catalog No.
S530574
CAS No.
1628607-64-6
M.F
C19H16N4O3
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
INCB054329

CAS Number

1628607-64-6

Product Name

INCB054329

IUPAC Name

(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24)/t15-/m1/s1

InChI Key

XYLPKCDRAAYATL-OAHLLOKOSA-N

SMILES

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5

Solubility

Soluble in DMSO, not in water

Synonyms

INCB054329; INCB-054329; INCB 054329; INCB54329; INCB 54329; INCB-54329.

Canonical SMILES

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5

Isomeric SMILES

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4[C@H](CO3)C5=CC=CC=N5

Description

The exact mass of the compound (11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one is 348.1222 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

INCB054329 is a novel small-molecule inhibitor targeting bromodomain and extraterminal domain (BET) proteins, particularly BRD4, which play a crucial role in regulating gene expression associated with various cancers. This compound has been developed to provide therapeutic options in hematologic malignancies, including acute myeloid leukemia and multiple myeloma. Its unique structure differentiates it from other BET inhibitors, allowing it to effectively modulate oncogenic pathways and enhance the efficacy of existing therapies.

INCB054329 functions primarily through competitive inhibition of BET bromodomains. It binds to the acetyl-lysine recognition sites on these proteins, disrupting their interaction with chromatin and subsequently inhibiting the transcription of target genes involved in cancer progression. The specific binding affinities and kinetic parameters of INCB054329 have been assessed using various biochemical assays, including fluorescence polarization and AlphaScreen assays, demonstrating its potency against multiple BET bromodomains .

INCB054329 is primarily being investigated for its potential in treating hematologic malignancies. Its ability to inhibit BET proteins makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments for cancers like acute myeloid leukemia and multiple myeloma. Ongoing clinical trials are exploring its safety profile, optimal dosing strategies, and effectiveness in various patient populations .

Interaction studies have demonstrated that INCB054329 can enhance the effects of other anticancer agents. For instance, when used in combination with venetoclax, it has shown improved outcomes in reducing tumor burden in preclinical models without increasing hematologic toxicity. These studies suggest that INCB054329 may alter the pharmacodynamics of other drugs by modulating gene expression pathways critical for cancer cell survival .

Several compounds share structural or functional similarities with INCB054329. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
INCB057643BET inhibitorDifferentiated pharmacokinetic profile
JQ1BET inhibitorFirst-in-class compound with established efficacy
OTX015BET inhibitorDemonstrated activity in solid tumors

INCB054329 is unique among these compounds due to its distinct structural characteristics that confer specific binding affinities and potentially reduced side effects compared to others like INCB057643. Additionally, its ability to synergize effectively with other therapeutic agents sets it apart as a promising candidate for combination therapies in oncology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

348.12224039 g/mol

Monoisotopic Mass

348.12224039 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

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